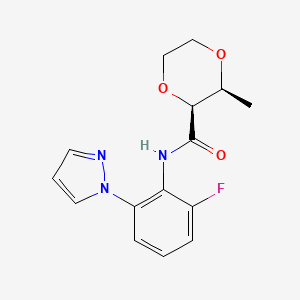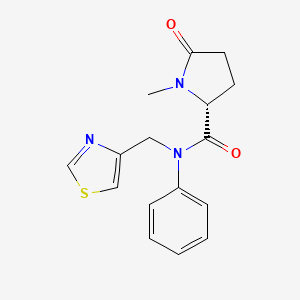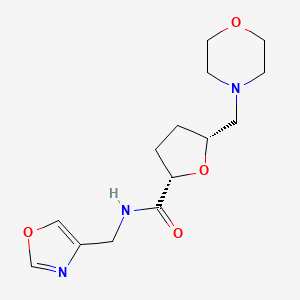
(2S,3S)-N-(2-fluoro-6-pyrazol-1-ylphenyl)-3-methyl-1,4-dioxane-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S,3S)-N-(2-fluoro-6-pyrazol-1-ylphenyl)-3-methyl-1,4-dioxane-2-carboxamide is a small molecule inhibitor that has shown promising results in scientific research. It has been extensively studied for its potential in treating various diseases, such as cancer and inflammatory disorders.
Wirkmechanismus
The mechanism of action of (2S,3S)-N-(2-fluoro-6-pyrazol-1-ylphenyl)-3-methyl-1,4-dioxane-2-carboxamide involves the inhibition of several kinases, including JAK2, FLT3, and RET. Inhibition of these kinases leads to decreased cell proliferation and increased apoptosis, making this compound a potential therapeutic agent for cancer. In addition, this compound has been shown to inhibit the production of several pro-inflammatory cytokines, including IL-6 and TNF-α, making it a potential therapeutic agent for inflammatory disorders.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of several kinases, including JAK2, FLT3, and RET, which are involved in cell growth and survival. Inhibition of these kinases leads to decreased cell proliferation and increased apoptosis, making this compound a potential therapeutic agent for cancer.
In addition, this compound has been shown to inhibit the production of several pro-inflammatory cytokines, including IL-6 and TNF-α, making it a potential therapeutic agent for inflammatory disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of (2S,3S)-N-(2-fluoro-6-pyrazol-1-ylphenyl)-3-methyl-1,4-dioxane-2-carboxamide is its specificity for certain kinases, such as JAK2, FLT3, and RET. This specificity allows for targeted inhibition of these kinases, which may lead to fewer side effects compared to non-specific kinase inhibitors.
One of the limitations of this compound is its limited solubility in aqueous solutions. This can make it difficult to work with in lab experiments.
Zukünftige Richtungen
For this compound include continuing to study its potential as a therapeutic agent and investigating its potential for other diseases.
Synthesemethoden
The synthesis of (2S,3S)-N-(2-fluoro-6-pyrazol-1-ylphenyl)-3-methyl-1,4-dioxane-2-carboxamide involves several steps. The starting material is 2-fluoro-6-nitrophenol, which is converted to the corresponding amine through reduction with sodium borohydride. The amine is then reacted with pyrazole-1-carboxylic acid to form the pyrazole amide. The final step involves the cyclization of the pyrazole amide with 3-methyl-1,4-dioxane-2-carboxylic acid chloride to form the desired compound.
Wissenschaftliche Forschungsanwendungen
(2S,3S)-N-(2-fluoro-6-pyrazol-1-ylphenyl)-3-methyl-1,4-dioxane-2-carboxamide has been extensively studied for its potential in treating cancer and inflammatory disorders. It has been shown to inhibit the activity of several kinases, including JAK2, FLT3, and RET, which are involved in cell growth and survival. Inhibition of these kinases leads to decreased cell proliferation and increased apoptosis, making this compound a potential therapeutic agent for cancer.
In addition to its anti-cancer properties, this compound has also been shown to have anti-inflammatory effects. It has been shown to inhibit the production of several pro-inflammatory cytokines, including IL-6 and TNF-α, making it a potential therapeutic agent for inflammatory disorders.
Eigenschaften
IUPAC Name |
(2S,3S)-N-(2-fluoro-6-pyrazol-1-ylphenyl)-3-methyl-1,4-dioxane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FN3O3/c1-10-14(22-9-8-21-10)15(20)18-13-11(16)4-2-5-12(13)19-7-3-6-17-19/h2-7,10,14H,8-9H2,1H3,(H,18,20)/t10-,14-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCRHNJRDYOJDJZ-HZMBPMFUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(OCCO1)C(=O)NC2=C(C=CC=C2F)N3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H](OCCO1)C(=O)NC2=C(C=CC=C2F)N3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3S)-3-ethoxy-N-[2-(1,3-oxazol-2-yl)phenyl]pyrrolidine-1-carboxamide](/img/structure/B7346338.png)
![[(2S,3R)-2-ethyloxolan-3-yl]-(3-methyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl)methanone](/img/structure/B7346347.png)
![(3aR,6aS)-2-methyl-N-(2-methyl-4,5,6,7-tetrahydroindazol-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxamide](/img/structure/B7346366.png)
![(6R)-N-(5-methoxypyridin-3-yl)-2,8,14-triazatricyclo[8.4.0.02,6]tetradeca-1(10),11,13-triene-8-carboxamide](/img/structure/B7346373.png)
![[4-(6-ethoxypyridin-2-yl)piperazin-1-yl]-[(3R)-oxolan-3-yl]methanone](/img/structure/B7346380.png)
![1-[2-(dimethylamino)pyridin-4-yl]-3-[(1R,2S)-2-(1-methylpyrazol-4-yl)oxycyclopentyl]urea](/img/structure/B7346388.png)
![1-[1-(2-fluoroethyl)pyrazol-3-yl]-3-[[(3R,4R)-1-methyl-4-phenylpyrrolidin-3-yl]methyl]urea](/img/structure/B7346409.png)


![1-[(3R,4R)-3-(hydroxymethyl)-3,4-dihydro-2H-chromen-4-yl]-3-(5-methoxy-2-methylpyrazol-3-yl)urea](/img/structure/B7346428.png)
![N-[2-(4-ethyl-1,2,4-triazol-3-yl)ethyl]-4-(pyrazin-2-ylamino)cyclohexane-1-carboxamide](/img/structure/B7346433.png)
![(3aS,6aR)-N-(5-sulfamoylthiophen-3-yl)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-2-carboxamide](/img/structure/B7346439.png)
![(2R,3R)-2-(difluoromethyl)-N-[(1S)-1-pyridin-3-ylethyl]-3,4-dihydro-2H-chromene-3-carboxamide](/img/structure/B7346441.png)
![1-[3-(Hydroxymethyl)-3-phenylcyclobutyl]-3-(5-methoxy-2-methylpyrazol-3-yl)urea](/img/structure/B7346453.png)